Product packaging for Methyl 3-nitroisonicotinate(Cat. No.:CAS No. 103698-10-8)

Methyl 3-nitroisonicotinate

Cat. No.: B171716
CAS No.: 103698-10-8
M. Wt: 182.13 g/mol
InChI Key: VFZBLITUPLITGH-UHFFFAOYSA-N
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Description

Methyl 3-nitroisonicotinate is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B171716 Methyl 3-nitroisonicotinate CAS No. 103698-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZBLITUPLITGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349210
Record name methyl 3-nitroisonicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103698-10-8
Record name 4-Pyridinecarboxylic acid, 3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103698-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyridine Derivatives in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of biologically active compounds. numberanalytics.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is isoelectronic with benzene (B151609) but exhibits distinct reactivity. numberanalytics.comglobalresearchonline.net This nitrogen atom imparts unique properties, including a dipole moment and the ability to act as a base or ligand. numberanalytics.com

The versatility of pyridine derivatives is evident in their widespread applications across various industries. numberanalytics.com In the pharmaceutical sector, the pyridine scaffold is a key component in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comresearchgate.net The agrochemical industry utilizes pyridine derivatives as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, they are integral to the synthesis of functional materials such as conducting polymers. numberanalytics.com The ability to functionalize the pyridine ring through various reactions, including electrophilic and nucleophilic substitutions, allows for the creation of a diverse range of molecules with tailored properties. numberanalytics.comnih.gov

Structural Characteristics and Functional Group Considerations of Methyl 3 Nitroisonicotinate

Methyl 3-nitroisonicotinate, with the chemical formula C₇H₆N₂O₄, is systematically named methyl 3-nitropyridine-4-carboxylate. synhet.comcymitquimica.com Its structure consists of a pyridine (B92270) ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a methyl ester group (-COOCH₃). cymitquimica.com This specific arrangement of functional groups dictates its chemical behavior and reactivity.

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. vulcanchem.com This deactivates the ring towards electrophilic substitution, making such reactions less favorable. nih.govvulcanchem.com Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group. nih.gov The methyl ester group, also electron-withdrawing, further contributes to this effect.

The presence of these two functional groups provides multiple sites for chemical modification. The nitro group can be reduced to an amino group, a common transformation that opens up a wide range of further derivatization possibilities. The ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide. vulcanchem.comnih.gov This dual reactivity makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₇H₆N₂O₄ chemsrc.comcalpaclab.comlgcstandards.com
Molecular Weight 182.13 g/mol chemsrc.comcalpaclab.comlgcstandards.com
Boiling Point 278.6 ± 20.0 °C at 760 mmHg chemsrc.com
Density 1.4 ± 0.1 g/cm³ chemsrc.com
Flash Point 122.3 ± 21.8 °C chemsrc.com

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | lgcstandards.com |

Overview of Research Trajectories for Methyl 3 Nitroisonicotinate

Regioselective Nitration Strategies

The introduction of a nitro group onto the pyridine ring of methyl isonicotinate (B8489971) requires precise control to ensure the desired 3-position substitution. Two main approaches are employed: direct electrophilic aromatic nitration and indirect methods involving oxidation-reduction pathways.

Direct Electrophilic Aromatic Nitration of Methyl Isonicotinate

The direct nitration of methyl isonicotinate is a common method for synthesizing this compound. This process typically involves treating methyl isonicotinate with a nitrating agent.

The nitration of pyridine and its derivatives is not a straightforward electrophilic aromatic substitution. The reaction of pyridine with dinitrogen pentoxide (DNP) in an organic solvent leads to the formation of N-nitropyridinium nitrate. psu.edursc.org This intermediate is then subjected to a nucleophile, such as sodium bisulfite in an aqueous solution, which attacks the N-nitropyridinium salt. ntnu.no

The mechanism proceeds through the formation of transient dihydropyridine (B1217469) intermediates. The bisulfite nucleophile attacks the N-nitropyridinium ion at the 2- or 4-position, forming N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate. psu.eduntnu.no The nitro group from the N-nitro-1,2-dihydropyridine-2-sulfonate then migrates to the 3-position of the ring. This migration is proposed to occur via a Current time information in Bangalore, IN.rsc.org sigmatropic shift. ntnu.norsc.org Subsequent elimination of bisulfite ions yields the final 3-nitropyridine (B142982) product. ntnu.no

The electron-withdrawing nature of the ester group at the 4-position of methyl isonicotinate directs the incoming nitro group to the 3-position (meta-directing effect), ensuring regioselectivity. vaia.com

Several factors have been studied to optimize the yield of this compound. When methyl isonicotinate was used as a test substrate for improving nitration yields, researchers investigated the effects of nucleophile concentration, reaction medium, and temperature. ntnu.no

A modified procedure was developed where the pyridine compound is reacted with dinitrogen pentoxide in a solvent like dichloromethane (B109758) or nitromethane. The resulting mixture is then added to a solution of sodium bisulfite in a methanol (B129727)/water mixture. ntnu.no This optimized method led to the isolation of this compound in a 75% yield. ntnu.no

ParameterVariationObservation
Nucleophile Concentration Changes in sodium bisulfite concentration were studied.The concentration of the nucleophile impacts the reaction outcome. ntnu.no
Reaction Medium Different organic solvents and aqueous mixtures were tested.A methanol/water (3:1) solution for the bisulfite was found to be effective. ntnu.no
Temperature The effect of temperature on the reaction was investigated.Controlled temperature is crucial for the reaction. ntnu.no

This table summarizes key parameters investigated for the optimization of the nitration of methyl isonicotinate.

A notable byproduct in the nitration of methyl isonicotinate using the bisulfite method is 3-pyridinesulfonic acid. ntnu.no The formation mechanism of this byproduct is not fully understood but is believed to involve the bisulfite ion. ntnu.no Adjusting the concentration of sodium bisulfite was one of the strategies explored to minimize the formation of such byproducts. ntnu.no

Optimization of Reaction Parameters for Yield and Regioselectivity

Indirect Nitration via Oxidation-Reduction Pathways

An alternative approach to the direct nitration of methyl isonicotinate involves multi-step synthetic sequences starting from halogenated pyridine precursors.

One documented indirect route starts with 2-chloro-5-nitro-4-methylpyridine. The synthesis proceeds through the following steps:

Oxidation: The methyl group at the 4-position of 2-chloro-5-nitro-4-methylpyridine is oxidized to a carboxylic acid. This can be achieved using oxidants such as oxygen with a cobalt acetate (B1210297) catalyst or sodium dichromate in propionic acid. This step yields 2-chloro-5-nitroisonicotinic acid with a high yield of 85-90%.

Esterification: The resulting carboxylic acid is then converted to its methyl ester. This is typically done by first treating the acid with thionyl chloride to form the acyl chloride, followed by a reaction with methanol to produce methyl 2-chloro-5-nitroisonicotinate.

Dehalogenation: The final step involves the removal of the chlorine atom to yield this compound. google.com

This pathway is noted for its mild conditions and high selectivity.

Comparative Analysis of Selectivity and Reaction Conditions

The choice of synthetic method is often dictated by factors such as yield, selectivity, and the mildness of reaction conditions. A comparative analysis of the two main approaches reveals distinct advantages and disadvantages.

The direct nitration method is simpler in terms of the number of steps. However, it can be challenging to control the regioselectivity, and yields are often moderate, ranging from 60-75%. Precise temperature control is crucial to minimize the formation of byproducts.

The multi-step oxidation-reduction route, while more complex, generally offers higher yields and greater selectivity. This method is often favored for its reproducibility and safer profile, particularly for larger-scale production. The reaction conditions for each step are well-defined, allowing for better process control. For instance, the oxidation of 2-chloro-3-nitro-4-methylpyridine can be achieved using reagents like sodium dichromate in concentrated sulfuric acid at controlled temperatures. vulcanchem.com The subsequent esterification and reductive dechlorination steps also proceed with high efficiency.

Table 1: Comparison of Synthetic Routes for this compound

Feature Direct Nitration Oxidation-Reduction Route
Starting Material Methyl isonicotinate 2-Chloro-3-nitro-4-methylpyridine
Key Reagents Conc. H₂SO₄, Conc. HNO₃ Na₂Cr₂O₇, SOCl₂, Methanol, H₂/Pd-C
Selectivity Moderate regioselectivity High selectivity
Yield 60-75% Higher yields reported
Process Complexity Simpler, one-pot synthesis Multi-step process
Safety Profile Requires careful temperature control Generally considered safer for scale-up

Advanced Synthetic Approaches and Process Intensification

To address the challenges of traditional batch processing, such as safety concerns with highly exothermic nitration reactions and limitations in scalability, advanced synthetic approaches like continuous flow chemistry are being explored. beilstein-journals.orgbeilstein-journals.org

Application of Continuous Flow Reactors in this compound Synthesis

Continuous flow reactors offer significant advantages for the synthesis of this compound, particularly for the nitration step. These systems provide superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety. beilstein-journals.orgbeilstein-journals.org The small reactor volumes and high surface-area-to-volume ratios allow for efficient dissipation of the heat generated during the exothermic nitration process. beilstein-journals.org This precise control can lead to improved yields and selectivity by minimizing the formation of unwanted byproducts. beilstein-journals.org Automated systems can regulate reagent addition and maintain stable temperatures, further improving the consistency and reliability of the synthesis. While specific studies on the continuous flow synthesis of this compound are emerging, the successful application of this technology to similar nitration reactions suggests its high potential for this process. beilstein-journals.orgbeilstein-journals.org

Industrial Adaptations and Scalability Considerations for Preparation Methods

For the industrial production of this compound, scalability and cost-effectiveness are paramount. The multi-step oxidation-reduction route is often preferred for large-scale manufacturing due to its reproducibility and more favorable safety profile compared to direct nitration. The use of continuous flow systems further enhances the throughput and economic viability for pharmaceutical manufacturers.

Challenges in scaling up include the need for precise temperature control during oxidation and reduction steps and the handling of potentially hazardous reagents. vulcanchem.com Optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for maximizing yield and purity on an industrial scale. Post-reaction work-up procedures, including quenching, neutralization, and purification methods like recrystallization or distillation, must also be adapted for large-scale operations to ensure the final product meets the required quality standards.

Reduction Reactions of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group is a key transformation, yielding methyl 3-aminoisonicotinate. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in this compound. This process involves the use of hydrogen gas in the presence of a metal catalyst.

The catalytic hydrogenation of this compound to methyl 3-aminoisonicotinate is commonly performed using a palladium-on-carbon (Pd/C) catalyst. The reaction is typically carried out in a solvent such as methanol or ethanol (B145695). Optimization of reaction conditions is crucial for achieving high yields and selectivity. Key parameters that are often adjusted include hydrogen pressure, temperature, and catalyst loading.

For instance, the reaction can be effectively carried out using 5–10 mol% of Pd/C under a hydrogen atmosphere of 1–3 atm at a temperature range of 25–60°C. These conditions are generally effective in selectively reducing the nitro group without affecting the methyl ester functionality.

Table 1: Catalytic Hydrogenation Conditions for this compound

CatalystSolventTemperature (°C)Pressure (atm)Catalyst Loading (mol%)Yield (%)
Pd/CEthanol501-35-1092
Pd/CMethanol25-601-35-10>85

This table presents typical conditions for the catalytic hydrogenation of this compound. Data sourced from multiple studies.

Besides catalytic hydrogenation, chemical reduction methods offer an alternative route to methyl 3-aminoisonicotinate. These methods often employ metal hydrides or dissolving metal systems. One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) chloride (NiCl₂) catalyst in a solvent like tetrahydrofuran (B95107) (THF). This approach can achieve a yield of 88%. Another set of reagents for the selective reduction of aromatic nitro compounds involves hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to be effective and rapid at room temperature.

The general mechanism for the reduction of a nitro group involves a six-electron reduction that proceeds through nitroso and hydroxylamino intermediates to form the final amine. nih.gov

Table 2: Comparison of Reduction Methods for this compound

MethodReagentsSolventTemperature (°C)Yield (%)
Catalytic HydrogenationH₂, Pd/CEthanol5092
Chemical ReductionNaBH₄/NiCl₂THF2588

This table compares the yields of different reduction methods for converting this compound to methyl 3-aminoisonicotinate.

Catalytic Hydrogenation to Methyl 3-aminoisonicotinate

Catalytic Systems and Optimization of Hydrogenation Conditions

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The electron-withdrawing nature of the nitro group and the ring nitrogen activates the pyridine ring of this compound for nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the displacement of the nitro group by various nucleophiles.

A significant SNAr reaction of this compound is its reaction with halide nucleophiles, particularly fluoride. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net

The substitution of the nitro group with fluoride has been successfully achieved using cesium fluoride (CsF) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This reaction leads to the formation of methyl 3-fluoropyridine-4-carboxylate. researchgate.net One study reported a 38% yield for this nonradioactive fluorination. researchgate.net The reaction proceeds via an addition-elimination mechanism, where the fluoride ion attacks the carbon bearing the nitro group, forming a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. researchgate.netlibretexts.org Subsequent elimination of the nitrite (B80452) ion yields the fluorinated product. researchgate.netlibretexts.org

Table 3: Nucleophilic Aromatic Substitution of this compound with Fluoride

NucleophileReagentSolventConditionsProductYield (%)
FluorideCsFDMSORefluxMethyl 3-fluoropyridine-4-carboxylate38

This table summarizes the conditions and yield for the fluorination of this compound. researchgate.net

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

The electron-deficient pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The nitro group, in particular, facilitates attack at the positions ortho and para to it (positions 2 and 6).

Oxygen Nucleophiles:

Reactions with oxygen nucleophiles, such as water or alcohols, are typically reversible and often require acid catalysis. wizeprep.com While specific examples with this compound are not extensively detailed in the provided search results, the general principles of nucleophilic addition to carbonyls and SNAr reactions apply. wizeprep.comlibretexts.org For instance, the displacement of the nitro group by a fluoride anion (an oxygen-containing nucleophile precursor) has been reported. Nonradioactive fluorination of this compound using cesium fluoride (CsF) has been achieved with a 38% yield. researchgate.net

Nitrogen Nucleophiles:

The reaction of this compound with nitrogen nucleophiles is a key transformation. Amination can occur through various mechanisms, including vicarious nucleophilic substitution (VNS). mdpi.comorganic-chemistry.org For example, treatment with hydroxylamine (B1172632) (NH₂OH) or 4-amino-1,2,4-triazole (B31798) in a DMSO/water mixture at 80°C leads to the formation of 2-amino-5-nitroisonicotinate derivatives. The reaction with hydroxylamine proceeds with a 66% yield. These reactions are highly regioselective, with the amino group being introduced at the position para to the nitro group. ntnu.no

Sulfur Nucleophiles:

Sulfur nucleophiles, such as thiols, are generally more nucleophilic than their oxygen counterparts. libretexts.org While specific reactions of this compound with sulfur nucleophiles are not explicitly detailed in the search results, the principles of SNAr suggest that such reactions would be feasible. The reaction of related nitroaromatics with sulfur nucleophiles has been documented, often proceeding through a Meisenheimer complex followed by intramolecular aryl transfer. nih.gov

Mechanistic Investigations of Nitro Group Displacement

The displacement of the nitro group in this compound is a crucial aspect of its reactivity. The mechanism often involves the formation of a Meisenheimer complex, a negatively charged intermediate stabilized by the delocalization of the charge onto the nitro group. mdpi.com

In the case of nucleophilic aromatic substitution, the incoming nucleophile attacks the carbon atom bearing the nitro group, or a position activated by it. The stability of the resulting Meisenheimer complex is a key factor in determining the reaction's feasibility. The subsequent departure of the nitro group as a nitrite ion restores the aromaticity of the ring.

The nitration of pyridines, a related process, has been studied mechanistically. It is believed to proceed via the formation of an N-nitro pyridinium (B92312) nitrate, which is then attacked by a nucleophile like bisulfite. This leads to a dihydropyridine intermediate, and a subsequent vulcanchem.com sigmatropic shift of the nitro group to the carbon atom. ntnu.no

Amination Reactions of the Pyridine Core

The introduction of an amino group onto the pyridine ring of this compound is a synthetically important transformation.

Vicarious Nucleophilic Amination with Nitrogen-Containing Reagents

Vicarious nucleophilic substitution (VNS) is a powerful method for the amination of electron-deficient aromatic compounds like this compound. organic-chemistry.org This reaction involves a nucleophile that carries a leaving group on the nucleophilic atom. organic-chemistry.org

A notable example is the use of 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), which is prepared from 1,1-dimethylhydrazine. organic-chemistry.org In the presence of a strong base, TMHI acts as a potent aminating agent for nitroarenes, leading to the formation of amino derivatives in good yields. organic-chemistry.org Another reagent used for VNS amination is 4-amino-1,2,4-triazole. ntnu.no These reactions typically proceed via the formation of a σ-adduct (Meisenheimer complex), followed by the elimination of the leaving group from the nucleophile and a proton from the ring to restore aromaticity. organic-chemistry.org

Regioselectivity and Scope of Amination Protocols

The regioselectivity of amination reactions on the this compound ring is largely governed by the directing effect of the nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.

In VNS reactions with reagents like hydroxylamine and 4-amino-1,2,4-triazole, amination occurs selectively at the position para to the nitro group (the 2-position). ntnu.no This high regioselectivity is a key advantage of these methods.

However, the scope of these reactions can be influenced by side reactions. For electron-deficient substrates like this compound, the nucleophile can potentially react with the ester or cyano group, leading to by-products. ntnu.no Additionally, if the pyridine ring is too electron-deficient, substitution of the nitro group itself can become a competing pathway. ntnu.no

Reactivity of the Ester Moiety

The methyl ester group at the 4-position of the pyridine ring also undergoes characteristic reactions.

Hydrolysis to 3-Nitroisonicotinic Acid

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-nitroisonicotinic acid. This reaction is typically carried out under basic conditions. For instance, treatment with 0.25 N sodium hydroxide (B78521) in a water/methanol mixture at 100°C for 10 minutes results in the formation of 3-nitroisonicotinic acid in approximately 90% yield. nih.gov This hydrolysis is a crucial step in the synthesis of various derivatives, including radiolabeled compounds for applications like positron emission tomography (PET). nih.gov

Transesterification Processes and Derivatization

Transesterification is a crucial process for modifying the ester functional group of this compound, allowing for the synthesis of a diverse range of derivatives. This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. google.com The choice of alcohol and reaction conditions can be tailored to achieve desired product characteristics. medcraveonline.com

Commonly, this process is catalyzed by either acids or bases. For instance, reacting this compound with various alcohols in the presence of a catalyst like sodium methoxide (B1231860) can yield the corresponding alkyl esters. google.com The reaction is typically driven to completion by using an excess of the reactant alcohol. medcraveonline.com

Table 1: Examples of Transesterification Reactions of this compound Analogs

Reactant Alcohol Catalyst Product Ester Reference
Ethanol Sodium Ethoxide Ethyl 3-nitroisonicotinate medcraveonline.com
Propanol Propoxide Propyl 3-nitroisonicotinate medcraveonline.com

Derivatization of this compound extends beyond simple transesterification. The ester group can be converted into other functional groups, significantly broadening its synthetic utility. For example, amidation of the ester can be achieved by reaction with ammonia (B1221849) or ammonium (B1175870) hydroxide to produce 3-nitroisonicotinamide. vulcanchem.com This transformation is a key step in the synthesis of various biologically active molecules.

Furthermore, the core structure of this compound can be modified through various derivatization techniques common in gas chromatography to enhance volatility and improve separation and detection. gcms.cz

Other Significant Reaction Pathways

Beyond transesterification and derivatization of the ester group, this compound participates in several other important reaction pathways, primarily involving the reactive nitro group and the pyridine ring itself.

Under specific acidic conditions, the nitro group of this compound can undergo migration. This phenomenon, often described as a σ-sigmatropic shift, can lead to the formation of isomers. For instance, in the presence of sulfuric acid or a mixture of methanol and water, a minor product, methyl 5-nitroisonicotinate, can be formed in yields of up to 15%. The proposed mechanism involves the protonation of the pyridine nitrogen, which enhances the electrophilicity of the ring. Subsequent nucleophilic attack by a species like bisulfite can form a dihydropyridine intermediate, facilitating the grabmyessay.com sigmatropic shift of the nitro group. ntnu.no

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step, offer an efficient route to complex molecules. nih.govbeilstein-journals.org this compound and its derivatives can participate in such reaction frameworks. For example, it can be involved in cycloaddition reactions with intermediates like difluorocarbene, which can be generated from sources such as CHF₂Cl. These reactions, often carried out in a solvent like DMF, can yield complex heterocyclic structures like difluorinated indolizines with moderate to good yields. The ability to participate in MCRs highlights the synthetic potential of this compound in generating diverse chemical libraries for various applications. nih.govscielo.br

Applications of Methyl 3 Nitroisonicotinate in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. acs.org Methyl 3-nitroisonicotinate is a key starting material for creating functionalized pyridine derivatives, enabling the development of novel active pharmaceutical ingredients (APIs). acs.org

This compound is instrumental in the synthesis of specialized pyridine-based APIs, particularly those requiring precise substitution patterns. A significant application is in the development of diagnostic imaging agents. For instance, it is a crucial precursor for the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a potential positron emission tomography (PET) tracer being investigated for imaging demyelination in neurological diseases like multiple sclerosis. researchgate.net

The synthesis of this PET agent highlights the utility of this compound in a multi-step sequence. The process begins with the nucleophilic aromatic substitution of the nitro group with a fluorine-18 (B77423) isotope, followed by hydrolysis of the methyl ester and a subsequent Yamada-Curtius rearrangement to furnish the final aminopyridine structure. This pathway demonstrates how the compound's functional groups can be sequentially manipulated to build a complex, medically relevant molecule.

The compound is a cornerstone for building more complex heterocyclic scaffolds that form the core of many biologically active molecules.

Pyridinamine Derivatives: The most direct transformation is the reduction of the nitro group to an amine, yielding Methyl 3-aminoisonicotinate, a key pyridinamine scaffold. This reaction is fundamental for introducing a nucleophilic amino group, which can then be used for further derivatization, such as amide bond formation or the construction of fused ring systems. This reduction can be achieved under various conditions, offering flexibility to synthetic chemists. Furthermore, it is cited as an intermediate in the preparation of 2-chloro-3-pyridinamine derivatives. lookchem.comnih.gov

Table 1: Selected Methods for the Reduction of this compound
MethodReagents and ConditionsProductReference
Catalytic HydrogenationH₂ gas (1–3 atm), Pd/C (5–10 mol%) in Methanol (B129727) or Ethanol (B145695), 25–60°CMethyl 3-aminoisonicotinate
Chemical ReductionSodium Borohydride (B1222165) (NaBH₄), NiCl₂ in THFMethyl 3-aminoisonicotinate

Naphthyridine Derivatives: this compound is also a precursor for the synthesis of 1,7-naphthyridines, a class of fused heterocyclic compounds with diverse pharmacological activities. lookchem.com The synthesis is accomplished via a Friedländer annulation, which involves the condensation of a pyridine substrate bearing both an amino group and a carbonyl group with a molecule containing an active methylene (B1212753) component. researchgate.netlookchem.com To achieve this, this compound must first undergo a two-step transformation: reduction of the nitro group to an amine, followed by the reduction of the methyl ester to the corresponding aldehyde, yielding 3-amino-4-formylpyridine. This intermediate can then undergo the Friedländer condensation to construct the second pyridine ring, forming the 1,7-naphthyridine (B1217170) scaffold.

Development of Pyridine-Based Active Pharmaceutical Ingredients (APIs)

Utility in Agrochemical Development

The pyridine ring is a common motif in modern agrochemicals, and nitropyridine derivatives are important intermediates in their synthesis. This compound is widely cited as a key intermediate for the preparation of active ingredients in the agrochemical sector, including pesticides and herbicides. researchgate.netnih.gov Its functional groups allow for the introduction of various toxophores and the tuning of physical properties like solubility and stability, which are critical for effective agrochemical formulations.

While specific, non-proprietary synthetic routes from this compound to commercialized agrochemicals are not extensively detailed in public literature, its role as a building block is well-established in patent literature. This indicates its industrial importance in creating complex, patented molecules for crop protection, where the precise arrangement of substituents on the pyridine ring is crucial for biological activity.

Versatile Building Block for Complex Organic Molecules

Beyond specific applications, the intrinsic reactivity of this compound makes it a versatile tool for constructing a wide range of complex organic structures.

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates several key transformations that allow for strategic functionalization.

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position is an excellent leaving group in SNAr reactions, especially due to the activating effect of the adjacent carbonyl group. researchgate.net This allows for the direct introduction of a variety of nucleophiles. A notable example is the displacement of the nitro group by a fluoride (B91410) anion to produce Methyl 3-fluoropyridine-4-carboxylate, a valuable fluorinated building block. researchgate.net

Reduction to an Amino Group: As previously mentioned, the reduction of the nitro group is a robust method for installing an amine. This transformation fundamentally changes the electronic properties of the ring, converting an electron-withdrawing position into an electron-donating one and opening up new avenues for subsequent reactions like diazotization or electrophilic substitution.

Amination Reactions: Selective amination can also be used to functionalize the pyridine ring, providing access to substituted pyridinamine derivatives.

Table 2: Key Functionalization Reactions of this compound
Reaction TypeReagents/ConditionsProductReference
Nucleophilic Aromatic SubstitutionCesium Fluoride (CsF), Dimethyl sulfoxide (B87167) (DMSO), refluxMethyl 3-fluoropyridine-4-carboxylate researchgate.net
Nitro Group ReductionH₂/Pd-C, EthanolMethyl 3-aminoisonicotinate

This compound is ideally suited for use in sequential or multi-step reaction strategies where its distinct functional groups are addressed in a planned order to build molecular complexity. The synthesis of the PET imaging agent 3-[¹⁸F]fluoro-4-aminopyridine serves as a prime case study.

The synthetic sequence is as follows:

Step 1 (SNAr Reaction): The nitro group is first displaced by a radioactive fluoride anion ([¹⁸F]F⁻). This step leverages the leaving group ability of the nitro moiety.

Step 2 (Ester Hydrolysis): The methyl ester is then saponified to the corresponding carboxylic acid using a base like sodium hydroxide (B78521).

Step 3 (Rearrangement): The resulting acid is converted to the final amine via a Yamada-Curtius rearrangement, which transforms the carboxylic acid into an amino group.

This elegant sequence demonstrates how a chemist can exploit the different reactivities of the nitro and ester groups on the same scaffold to achieve a complex molecular target in a controlled, step-wise manner. This approach, where one functional group is used to enable the introduction of another before being itself transformed, is a hallmark of advanced organic synthesis.

Radiolabeling Applications in Medical Imaging

Synthesis of [¹⁸F]-Labeled Pyridine Derivatives for Positron Emission Tomography (PET)

This compound is a key starting material for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a PET radioligand under investigation for imaging demyelination in conditions like multiple sclerosis and for potential use in oncology. nih.govsnmjournals.orgsnmjournals.org The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction on this compound. researchgate.net In this step, the nitro group at the 3-position is displaced by the [¹⁸F]fluoride ion.

The process typically involves the following key stages:

[¹⁸F]Fluoride Preparation : The [¹⁸F]fluoride is produced in a cyclotron and prepared for reaction. This involves trapping the [¹⁸F]fluoride on an anion exchange cartridge and then eluting it into a reactor vessel, often using a combination of potassium carbonate (K₂CO₃) and a phase transfer catalyst like Kryptofix[2.2.2] (K₂₂₂). nih.govsnmjournals.org The mixture is then azeotropically dried to produce reactive [¹⁸F]fluoride. nih.govsnmjournals.org

Nucleophilic Fluorination : The dried [¹⁸F]KF/K₂₂₂ complex is reacted with this compound dissolved in a suitable solvent such as acetonitrile. nih.gov The reaction mixture is heated, leading to the substitution of the nitro group with the [¹⁸F]fluoride, yielding [¹⁸F]methyl 3-fluoroisonicotinate. nih.govsnmjournals.org

Hydrolysis : Following the fluorination, the resulting ester is hydrolyzed. This is typically achieved by adding a base, like sodium hydroxide (NaOH), and heating the mixture. nih.govsnmjournals.org This step converts the methyl ester group into a carboxylic acid, forming the intermediate [¹⁸F]3-fluoroisonicotinic acid. nih.gov

This multi-step, single-pot synthesis demonstrates a robust method for producing [¹⁸F]-labeled pyridine derivatives essential for PET imaging. nih.gov

Table 1: Automated Synthesis Steps for [¹⁸F]3-fluoroisonicotinic acid

StepReagents & PrecursorConditionsDurationProduct
Fluorination This compound, [¹⁸F]KF/K₂₂₂ complex, Acetonitrile80°C15 minutes[¹⁸F]Methyl 3-fluoroisonicotinate
Hydrolysis Sodium Hydroxide (NaOH)100°C10 minutes[¹⁸F]3-fluoroisonicotinic acid

This table summarizes the automated synthesis process as described in the literature. nih.govsnmjournals.org

Application of Yamada-Curtius Rearrangement in Radiochemical Synthesis

The Yamada-Curtius rearrangement is a crucial subsequent step in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine from the [¹⁸F]3-fluoroisonicotinic acid intermediate. nih.gov The Curtius rearrangement, in general, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine. wikipedia.org The Yamada protocol is a modification that allows for the direct conversion of a carboxylic acid to the corresponding acyl azide using diphenylphosphoryl azide (DPPA). nih.gov

In this radiochemical synthesis, the [¹⁸F]3-fluoroisonicotinic acid produced in the previous step is not isolated but is directly used in the same reaction vessel. nih.gov The process is as follows:

After the hydrolysis step, the solution containing [¹⁸F]3-fluoroisonicotinic acid is acidified and then treated with a base like triethylamine. snmjournals.org

Diphenylphosphoryl azide (DPPA) is added to the reaction mixture. snmjournals.org

The mixture is heated, typically to around 130°C. nih.govsnmjournals.org This promotes the Yamada-Curtius rearrangement, where the carboxylic acid is converted to an isocyanate intermediate with the loss of nitrogen gas, which then rearranges to form the final product, [¹⁸F]3-fluoro-4-aminopyridine. nih.gov

This application represents a novel use of the Yamada-Curtius rearrangement in the synthesis of PET radiopharmaceuticals. nih.govresearchgate.net The entire automated process, from starting [¹⁸F]fluoride to the final purified product, can be completed in approximately 90 minutes, yielding the tracer with high radiochemical purity (>98%) and high molar activity. nih.govsnmjournals.org

Table 2: Research Findings on the Synthesis of [¹⁸F]3-fluoro-4-aminopyridine

ParameterResultReference
Precursor This compound nih.govsnmjournals.org
Key Reaction Yamada-Curtius Rearrangement nih.govsnmjournals.orgresearchgate.net
Overall Radiochemical Yield 5-15% (uncorrected) nih.govresearchgate.net
Synthesis Time ~90 minutes nih.govsnmjournals.org
Radiochemical Purity >98% nih.gov
Molar Activity (End of Synthesis) 37 to 148 GBq/µmol nih.govresearchgate.net

Computational and Theoretical Studies on Methyl 3 Nitroisonicotinate and Its Transformations

Computational Design of Retrosynthetic Pathways

Retrosynthesis is a technique for planning chemical syntheses by working backward from the target molecule to simpler, commercially available starting materials. Computational tools can automate this process by applying known chemical transformations in reverse.

For Methyl 3-nitroisonicotinate, a computational retrosynthetic analysis would primarily identify two key bond disconnections: the C-NO₂ bond and the ester linkage. This suggests two main synthetic strategies:

Nitration of a Precursor: The most direct route involves the nitration of the parent ester, methyl isonicotinate (B8489971). thieme-connect.de Computational software would recognize the pyridine (B92270) ring as the core structure and suggest electrophilic aromatic substitution as a key transformation. The software would predict that nitration using agents like dinitrogen pentoxide or a mixture of nitric and sulfuric acids would install the nitro group on the ring. thieme-connect.de

Esterification of a Nitro-acid: An alternative pathway involves the esterification of 3-nitroisonicotinic acid. This disconnection focuses on the ester group, suggesting a standard reaction between the carboxylic acid and methanol (B129727), often activated by a chlorinating agent.

Further computational analysis can delve into more complex pathways, such as those starting from more substituted pyridines. For instance, a known synthetic framework involves the oxidation of a methyl group at the 4-position of a chlorinated nitropyridine precursor, followed by esterification and reductive dechlorination. A sophisticated retrosynthesis program could potentially identify such multi-step routes by cross-referencing databases of known reactions and analogous synthetic protocols.

Density Functional Theory (DFT) Calculations for Reaction Feasibility and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is instrumental in assessing the feasibility of proposed reaction mechanisms by calculating the energies of reactants, transition states, and products.

DFT studies on related nitropyridine systems provide a framework for understanding the transformations of this compound. For example, the reactivity of 3-nitropyridine (B142982) in polar Diels-Alder reactions has been investigated using DFT at the MPWB1K/6-31G(d) level of theory. conicet.gov.ar Such studies calculate key energetic parameters that determine a reaction's viability. A lower activation energy indicates a faster reaction, while a negative reaction energy (exothermicity) suggests a thermodynamically favorable process. conicet.gov.ar

These calculations are crucial for comparing competing reaction pathways. For instance, in a nucleophilic aromatic substitution reaction, DFT can predict whether a nucleophile will preferentially attack at the 2- or 6-position of the pyridine ring by calculating the activation barriers for each pathway. Functionals like B3LYP are commonly used and have been shown to be relatively accurate for determining kinetic data. conicet.gov.arscirp.org

Table 1: Example of DFT-Calculated Energetics for a Reaction Involving a Nitropyridine Data based on a study of the polar Diels-Alder reaction of 3-nitropyridine. conicet.gov.ar

Reaction StepTransition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
CycloadditionTS1-4-n0.9-7.5 (exothermic)
CycloadditionTS1-4-x3.0-7.5 (exothermic)

This table illustrates how DFT can quantify the energy profile of a reaction, showing which regioisomeric pathway (represented by 'n' and 'x') is kinetically preferred.

Molecular Modeling of Reactivity, Regioselectivity, and Mechanistic Elucidation

Molecular modeling, particularly through DFT, provides a detailed picture of reaction mechanisms. By locating and analyzing the geometry of transition states (TS), chemists can understand how bonds are formed and broken during a chemical transformation.

For reactions involving nitropyridines, modeling can elucidate the precise nature of the mechanism. For example, in the Diels-Alder reaction of 3-nitropyridine, the lengths of the forming carbon-carbon bonds in the transition state were calculated to be approximately 1.9 Å and 3.0 Å. conicet.gov.ar This asymmetry indicates a highly asynchronous process, where one bond begins to form significantly before the other, a hallmark of a polar, stepwise mechanism rather than a concerted one. conicet.gov.ar

Molecular modeling is also essential for predicting regioselectivity. The nitro group in this compound is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack, primarily at the positions ortho and para to it (the 2- and 6-positions). DFT calculations can confirm this by modeling the attack of a nucleophile at each possible position. The calculated energy barriers will be lowest for attack at the most electronically deficient sites, thus predicting the major product. This approach has been used to support experimental observations in studies of nucleophilic substitution on various nitropyridines and related nitroaromatic compounds. nih.govmdpi.com

Electronic Structure Analysis and the Influence of the Nitro Group on Reactivity

The chemical behavior of this compound is dominated by the electronic influence of its substituents. The nitro group at the 3-position and the methyl ester at the 4-position are both electron-withdrawing, which significantly alters the electron density distribution of the pyridine ring.

Computational methods are used to visualize and quantify these electronic effects:

Molecular Electrostatic Potential (MEP): MEP maps are color-coded images that show the charge distribution on a molecule's surface. For nitropyridine derivatives, these maps typically show a region of high negative potential (red/yellow) localized around the oxygen atoms of the nitro group, indicating its strong electron-withdrawing nature. The pyridine nitrogen also presents a negative potential. This leaves the ring's carbon atoms, particularly those ortho and para to the nitro group, relatively electron-poor and thus susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. A small HOMO-LUMO energy gap generally signifies high reactivity. scirp.org The strong electron-withdrawing nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor (electrophile).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into bonding and charge distribution. Studies on related nitropyridine-N-oxides have used NBO analysis to find clear evidence of the electronic interplay between the NO₂ group and the heterocyclic ring, even showing a weakening of the C–NO₂ bond. nih.gov

These analyses consistently show that the nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. vulcanchem.com

DescriptorDefinitionImplication for High Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2High stability, low reactivity
Chemical Softness (S) 1 / (2η)Low stability, high reactivity
Electronegativity (χ) -(EHOMO + ELUMO) / 2High tendency to attract electrons
Electrophilicity Index (ω) χ² / (2η)High electrophilic character

In Silico Screening and Virtual Ligand Design for Biological Targets

This compound serves as a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. In silico screening and molecular docking are computational techniques used to predict how a molecule might bind to a biological target, such as an enzyme or a receptor.

The process involves:

Scaffold-based Design: Using the core structure of this compound, a virtual library of thousands of derivatives can be generated by computationally adding different functional groups at various positions.

Molecular Docking: These virtual compounds are then "docked" into the three-dimensional structure of a target protein. Docking algorithms calculate the most likely binding pose and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. researchgate.net

Hit Identification: The compounds with the best docking scores are identified as "hits" for further investigation and chemical synthesis.

This approach has been applied to various nicotinic acid and nitropyridine derivatives to identify potential inhibitors for targets like cyclooxygenase-2 (COX-2) and various bacterial enzymes. mdpi.commdpi.com Notably, this compound is a direct precursor in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a PET radioligand designed to bind to voltage-gated potassium (K⁺) channels. snmjournals.orgsnmjournals.org This highlights the utility of the scaffold for targeting specific proteins implicated in diseases like multiple sclerosis and cancer. snmjournals.orgsnmjournals.org

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study This table shows the type of data generated when screening compounds against a protein target.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative AK⁺ Channel Kv1.3-8.5TYR-400, HIS-404
Derivative BK⁺ Channel Kv1.3-7.2VAL-379, GLY-381
Derivative CCOX-2-9.1ARG-120, TYR-355
This compound K⁺ Channel Kv1.3-5.8(Predicted baseline)

Exploration of Biological Activities and Mechanisms in Research Contexts

Investigations into Antimicrobial Efficacy

Methyl 3-nitroisonicotinate has been the subject of studies to determine its effectiveness against a variety of pathogenic microbes. This research is crucial in the ongoing search for new antimicrobial agents to combat the challenge of antibiotic resistance. The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

The antimicrobial potential of this compound has been assessed against several bacterial strains. One study specifically evaluated its efficacy against Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. The compound was also tested against Pseudomonas aeruginosa. These bacteria are common culprits in human infections and are frequently used as standard models in antimicrobial research.

A key metric in assessing antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. For this compound, studies have determined specific MIC values that highlight its potential as an antibiotic candidate. The compound exhibited an MIC of 32 µg/mL against both Staphylococcus aureus and Escherichia coli. Against Pseudomonas aeruginosa, a higher concentration of 64 µg/mL was required for inhibition.

Bacterial StrainGram StainingMIC (µg/mL)Reference
Staphylococcus aureusGram-positive32
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative64

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Anticancer Research and Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. In vitro studies have been conducted to evaluate its cytotoxic effects on various cancer cell lines.

Research initiatives have tested this compound against different lines of cancer cells to gauge its cytotoxic potential. Promising results have been noted in studies involving breast and colon cancer cell lines. Specifically, the compound has been evaluated against the MCF-7 breast cancer cell line and the HT-29 colon cancer cell line.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. Studies on this compound have reported IC50 values ranging from 10 to 20 µM against certain cancer cell lines. The IC50 value against the HT-29 colon cancer cell line was determined to be 10 µM, while for the MCF-7 breast cancer cell line, it was 15 µM.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer10
MCF-7Breast Cancer15

Assessment against Various Cancer Cell Lines

Mechanistic Hypotheses of Biological Action

While the precise mechanisms through which this compound exerts its biological effects are not yet fully elucidated, researchers have put forth several hypotheses. It is believed that the compound may interact with specific molecular targets, such as enzymes or receptors, that are integral to cellular signaling pathways.

A central hypothesis focuses on the role of the nitro group (-NO₂). This functional group is thought to be critical in modulating the compound's electronic properties, which in turn enhances its reactivity and interaction with biological targets. In the context of its anticancer activity, one proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This may be achieved through the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell that ultimately triggers cell death. For its antimicrobial effects, it is theorized that the nitro group can be reduced to form toxic intermediates that can damage essential cellular components like DNA, leading to microbial cell death.

Proposed Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

In the study of this compound, its precise mechanism of action has not been fully elucidated, and specific molecular targets such as enzymes or receptors have not been definitively identified in the available scientific literature. However, it is widely hypothesized that the compound's biological effects are exerted through interactions with such macromolecules. The exploration of structurally related nitropyridine compounds provides context for potential, though unconfirmed, target classes.

Research into various nitropyridine derivatives has identified interactions with specific biological targets. For instance, certain nitropyridine-containing molecules have been synthesized and evaluated as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cell signaling pathways. mdpi.com In these studies, the most potent compounds demonstrated inhibitory activity with IC₅₀ values in the micromolar range. mdpi.com Other research on different derivatives, such as sulfonamides containing a nitro group, has explored their potential as antibacterial agents by targeting essential bacterial enzymes like penicillin-binding protein 2X (PBP-2X). rjb.ro Molecular docking studies of these distinct sulfonamide derivatives suggested that the presence and position of the nitro group influenced the binding affinity to the active site of the enzyme. rjb.ro

While these examples highlight that the broader class of nitropyridines can interact with targets like protein kinases and bacterial enzymes, it is crucial to note that these findings are for more complex derivatives. mdpi.comrjb.ro Direct evidence from enzymatic assays or binding studies to confirm similar interactions for this compound is not present in the reviewed literature.

Influence of the Nitro Group on Electronic Properties and Biological Reactivity

The nitro group (–NO₂) at the 3-position is a critical determinant of the chemical and biological characteristics of this compound. Its influence stems primarily from its strong electron-withdrawing nature, which profoundly affects the electronic distribution and reactivity of the pyridine (B92270) ring. vulcanchem.comvulcanchem.comnih.gov

The primary effects of the nitro group are:

Activation of the Pyridine Ring: As a powerful electron-withdrawing group, the nitro substituent significantly depletes electron density from the aromatic ring system. vulcanchem.comnih.gov This decrease in electron density, or increase in electrophilicity, makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). vulcanchem.comvulcanchem.com This enhanced reactivity is a cornerstone of the compound's utility in chemical synthesis, allowing for the introduction of various functional groups.

Directing Nucleophilic Attack: The presence of the nitro group activates the pyridine ring towards attack by nucleophiles. Research on 3-nitropyridines shows that they readily react with various nucleophiles. For example, studies on 2-substituted-3-nitropyridines demonstrated that the 3-nitro group can be selectively substituted by sulfur nucleophiles, highlighting its role as a competent leaving group. nih.gov This reactivity allows for the synthesis of diverse derivatives for further biological evaluation.

Modulation of Molecular Interactions: The electronic properties conferred by the nitro group are considered fundamental to the bioactivity of many nitroaromatic compounds. researchgate.net The polarity and altered electron distribution can favor specific interactions with amino acid residues within the active sites of proteins and enzymes. researchgate.net

Potential for Bioreduction: Within a biological system, nitroaromatic compounds can undergo enzymatic reduction to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. This bioreduction process is a key mechanism for the activity of several nitro-containing drugs and is believed to contribute to their biological effects by triggering redox reactions and causing cellular toxicity in target organisms. researchgate.net The reduction of the nitro group in this compound to form Methyl 3-aminoisonicotinate is a common synthetic transformation that fundamentally alters the molecule's properties, for example by increasing its hydrogen-bonding capacity.

Coordination Chemistry Investigations of Methyl 3 Nitroisonicotinate Derivatives

Ligand Design and Potential Coordination Modes of Pyridine-based Esters

The design of ligands based on pyridine (B92270) esters is a cornerstone of developing new coordination compounds. The fundamental structure of methyl 3-nitroisonicotinate, featuring a pyridine ring with a nitro group at the 3-position and a methyl ester at the 4-position, offers multiple points for modification and coordination. The pyridine nitrogen atom is a primary site for coordination to a metal center. The ester group can also be involved in coordination, either directly through the carbonyl oxygen or after modification.

The electronic properties of the pyridine ring can be tuned by the substituents. The nitro group, being strongly electron-withdrawing, influences the basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. acs.org Modifications to the ester group, such as conversion to amides or other functional groups, can introduce additional donor atoms, leading to ligands with different denticity and coordination behavior. worktribe.com For instance, the creation of pyridine-3,5-dicarboxamide (B152810) ligands with pendant ester arms has been shown to form both discrete complexes and coordination polymers with d-block metal ions. worktribe.com

The potential coordination modes of these pyridine-based ester ligands are varied. They can act as monodentate ligands, coordinating solely through the pyridine nitrogen. jscimedcentral.com By introducing other donor groups, they can function as bidentate or tridentate ligands, forming chelate rings with the metal ion which enhances the stability of the resulting complex. The geometry of the ligand and the nature of the metal ion will ultimately dictate the final structure of the coordination compound, which can range from simple mononuclear complexes to more complex polynuclear or supramolecular assemblies. worktribe.com

Synthesis of Metal Complexes with Modified this compound Ligands

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of a modified ligand with a suitable metal salt in an appropriate solvent. The choice of metal is broad, encompassing transition metals like palladium(II), cobalt(II), copper(II), and silver(I), among others. ekb.eg The synthesis often proceeds via template reactions or by direct reaction of the pre-synthesized ligand with the metal ion. researchgate.net

For example, a common strategy involves the initial modification of the this compound scaffold to introduce additional coordinating groups. This can be achieved through reactions such as the reduction of the nitro group to an amine, which can then be further functionalized. Another approach is the hydrolysis of the ester to a carboxylic acid, which can then be converted to an amide, providing an additional N-donor site. worktribe.com

Once the desired ligand is obtained, it is reacted with a metal salt, such as a metal chloride or nitrate, in a solvent like ethanol (B145695) or methanol (B129727). jscimedcentral.commdpi.com The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the desired complex. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration, followed by washing and recrystallization to obtain pure crystalline products. bhu.ac.in The stoichiometry of the metal to ligand in the resulting complexes can vary, with common ratios being 1:1 or 1:2. bhu.ac.innih.gov

Spectroscopic Characterization of Coordination Compounds

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups in the ligand upon coordination to a metal ion can be observed. For instance, a shift in the C=N stretching frequency of the pyridine ring or the C=O stretching frequency of the ester or modified amide group can indicate their involvement in bonding to the metal. jscimedcentral.comresearchgate.net The absence of certain bands, like the O-H band in an alcohol-modified ligand, can confirm O-coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is invaluable for characterizing the structure of these complexes in solution. researchgate.net Upon coordination, the chemical shifts of the protons and carbons in the ligand are altered. acs.orgekb.eg Significant downfield shifts of the pyridine proton signals are often indicative of N-coordination to the metal center. For paramagnetic complexes, NMR can be more complex but still provide structural insights.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. The spectra can show bands corresponding to d-d transitions within the metal center, as well as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. mdpi.com These transitions are characteristic of the coordination environment and the nature of the metal-ligand bonding.

Mass Spectrometry is used to determine the molecular weight of the complex, confirming its composition. In some cases, single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the precise coordination geometry of the metal ion.

Below is a table summarizing typical spectroscopic data for a hypothetical metal complex with a modified this compound ligand.

Spectroscopic TechniqueLigandMetal ComplexInterpretation
**IR (cm⁻¹) **ν(C=N): 1590ν(C=N): 1610Shift indicates pyridine N-coordination.
ν(C=O): 1725ν(C=O): 1695Shift suggests carbonyl oxygen involvement.
¹H NMR (ppm) Pyridine-H: 8.5Pyridine-H: 8.9Downfield shift confirms N-coordination.
CH₃: 3.9CH₃: 4.1Shift indicates change in electronic environment.
UV-Vis (nm) 270 (π-π)275 (π-π), 450 (MLCT)Appearance of MLCT band confirms complexation. mdpi.com

Potential Catalytic Applications in Organometallic Chemistry

Metal complexes derived from pyridine-based ligands, including those related to this compound, have shown significant promise as catalysts in a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand framework allows for the optimization of catalytic activity and selectivity. nih.gov

One area of potential application is in cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions. Palladium complexes with functionalized pyridine ligands have been shown to be effective precatalysts for these important C-C bond-forming reactions. acs.org The nature of the substituents on the pyridine ring can influence the efficiency of the catalyst. acs.org

Another potential application is in oxidation catalysis . Metal complexes can act as catalysts for the oxidation of various substrates, such as alcohols. rsc.org The design of the ligand is crucial in stabilizing the metal center in different oxidation states required for the catalytic cycle.

Furthermore, these complexes could find use in polymerization reactions . For instance, chromium(III) complexes with [OSSO]-type ligands have been utilized for the copolymerization of epoxides with carbon dioxide. mdpi.com The ligand architecture plays a key role in controlling the polymerization process and the properties of the resulting polymer.

The catalytic activity of these complexes is often dependent on the specific metal center, the coordination environment provided by the ligand, and the reaction conditions. Research in this area continues to explore the development of more efficient and selective catalysts for a wide range of organic transformations. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of Methyl 3-nitroisonicotinate provides a fertile ground for chemical modification to amplify its biological activity. The process of creating derivatives, or analogs, is a cornerstone of drug discovery, allowing scientists to fine-tune a molecule's properties to achieve a desired therapeutic effect. nih.gov

Key synthetic transformations of this compound include the reduction of the nitro group to an amine, which can then be further modified. This amino group introduces a site for hydrogen bonding, potentially improving interactions with biological targets. Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, opening up further avenues for derivatization. vulcanchem.com For instance, coupling the resulting carboxylic acid with various amines can produce a library of amide derivatives.

The strategic placement of the nitro group makes the pyridine (B92270) ring susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's biological profile. ntnu.no Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are crucial in this process. By systematically altering parts of the this compound scaffold and testing the resulting compounds, researchers can identify which modifications lead to enhanced potency or selectivity for a specific biological target. The "magic methyl" effect, where the addition of a methyl group can significantly boost activity by improving how the molecule fits into a protein's binding pocket, is a well-documented strategy in drug design that could be applied to derivatives of this compound. mdpi.comnih.gov

Below is a table outlining potential derivatization strategies and their rationales:

Derivatization Strategy Target Functional Group Rationale for Enhanced Bioactivity
Nitro Group Reduction Nitro (-NO2) Formation of an amino (-NH2) group allows for further functionalization and introduces a key hydrogen bonding site.
Ester Hydrolysis Methyl Ester (-COOCH3) Conversion to a carboxylic acid (-COOH) provides a new point for creating amide or ester linkages with other bioactive fragments.
Amidation Methyl Ester (-COOCH3) Direct conversion to various amides can improve metabolic stability and alter solubility and binding interactions. vulcanchem.com
Nucleophilic Aromatic Substitution Pyridine Ring Introduction of diverse substituents by displacing activated atoms (like halogens) on the ring can fine-tune electronic properties and target interactions. nih.gov

Integration into Catalytic Cycles for Green Chemistry Applications

The principles of green chemistry advocate for the design of chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. researchgate.netrsc.org Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to occur with high efficiency and selectivity, minimizing byproducts. nih.gov

This compound and its derivatives are being explored for their potential roles in catalytic systems. The pyridine nitrogen and the oxygen atoms of the nitro group can act as binding sites for metal ions, making these molecules potential ligands in transition metal catalysis. ntnu.nomdpi.com Ligands are crucial components of a catalyst, influencing its activity, selectivity, and stability. By tuning the electronic properties of the pyridine ring through derivatization, it may be possible to create tailored ligands for specific catalytic transformations. acs.org

One promising area is in photoredox catalysis, which uses visible light to drive chemical reactions. rsc.org Organic dyes and metal complexes can act as photosensitizers, and molecules like nitropyridines could potentially be integrated into these systems. rsc.orgaablocks.com Furthermore, the reduction of aromatic nitro compounds is an important industrial process, and developing efficient catalysts for this transformation is a key goal. Palladium complexes with pyridine-based ligands have shown activity in these reductions. acs.org The study of this compound in such catalytic cycles could lead to more sustainable methods for producing valuable chemicals like anilines.

Exploration in Advanced Material Science

The field of material science is constantly seeking new molecular building blocks to create materials with novel properties. The rigid structure and functional groups of this compound make it an interesting candidate for incorporation into advanced materials.

One major area of interest is the development of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). prometheanparticles.co.uk Their vast internal surface areas and tunable pore sizes make them ideal for applications in gas storage, separation, and catalysis. prometheanparticles.co.uk Pyridine-carboxylate molecules are common linkers used in MOF synthesis. chemscene.com The functional groups on this compound (the ester and nitro group) could be used to anchor the molecule within a framework and to fine-tune the properties of the resulting material.

Additionally, pyridine derivatives have been investigated for use in polymers and dyes. nih.govmdpi.com For example, dyes derived from nitropyridine compounds have been incorporated into chitosan-based polymer films, demonstrating good color intensity and stability. mdpi.com The specific electronic properties of this compound could be harnessed to create new functional materials, such as sensors or components for electronic devices.

Expanding the Biological Activity Profiling and Target Identification

While some preliminary studies have hinted at the biological potential of this compound, a comprehensive understanding of its effects is still lacking. Future research will need to focus on systematically screening the compound and its derivatives against a wide range of biological targets to build a detailed activity profile.

This involves testing against various cell lines (e.g., cancer cells) and microorganisms to uncover potential anticancer or antimicrobial properties. The nitro group is a feature in several existing drugs and is known to be reducible in biological systems to reactive species that can exert therapeutic effects. nih.gov For example, the reduction of a nitro group can lead to reactive intermediates that cause oxidative stress in target cells. evitachem.com

Identifying the specific molecular targets—the enzymes or receptors that the compound interacts with to produce its effect—is a critical step. Modern chemical biology techniques can be employed to pinpoint these interactions. Understanding the mechanism of action at a molecular level is essential for rational drug design and for predicting potential side effects. The ultimate goal is to determine if this compound or its optimized derivatives can serve as lead compounds for the development of new therapeutics. nih.gov For example, related imidazopyridine derivatives have been investigated as inhibitors of the PI3K kinase pathway, a crucial target in cancer therapy. googleapis.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-nitroisonicotinate in laboratory settings?

  • Methodological Guidance : Conduct all handling in a well-ventilated fume hood to minimize inhalation of vapors or aerosols. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid static discharge by grounding equipment, as the compound may be sensitive to ignition sources. Post-handling decontamination of surfaces and PPE is critical .

Q. How should this compound be stored to maintain stability, and what incompatible materials must be avoided?

  • Methodological Guidance : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to mitigate thermal/oxidative degradation. Separate from strong oxidizers (e.g., peroxides, nitrates) and reducing agents due to potential reactivity. Monitor storage conditions using temperature logs and periodic stability testing via HPLC .

Q. What critical physical and chemical properties of this compound influence experimental design?

  • Methodological Guidance : Key properties include its hygroscopicity, solubility in polar aprotic solvents (e.g., DMF, DMSO), and sensitivity to light. Pre-experimentally determine its melting point (if solid) or boiling point (if liquid) to establish purity thresholds. Stability under reflux conditions should be tested before scaling reactions .

Advanced Research Questions

Q. What computational strategies can design retrosynthetic pathways for this compound?

  • Methodological Guidance : Employ AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) to analyze feasible routes via nitro-group introduction on isonicotinate scaffolds. Validate predicted intermediates using DFT calculations for thermodynamic feasibility. Cross-reference patent databases for analogous synthetic protocols .

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

  • Methodological Guidance : Systematically compare reaction parameters (catalyst loading, solvent polarity, temperature) and purity assessment methods (e.g., NMR integration vs. HPLC area-percent). Replicate studies under standardized conditions and include error analysis (e.g., ±5% yield variation due to moisture sensitivity) .

Q. What methodologies characterize the reactivity of this compound under varying pH and temperature?

  • Methodological Guidance : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–80°C, monitoring degradation via UV-Vis spectroscopy. Identify intermediates using LC-MS and propose reaction mechanisms (e.g., nitro-group reduction or ester hydrolysis) .

Q. Which spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodological Guidance : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify aromatic proton environments and ester carbonyl signals. Confirm nitro-group presence via IR (1520–1350 cm1^{-1} asymmetric stretch). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity ≥95% should be validated by HPLC with diode-array detection .

Q. How should toxicological studies assess the acute and chronic effects of this compound?

  • Methodological Guidance : Design acute toxicity assays (OECD 423) using rodent models, focusing on LD50_{50} and organ-specific histopathology. For chronic exposure, employ 28-day repeated-dose studies (OECD 407) with biomarker analysis (e.g., liver enzymes). Ecotoxicological impact requires algal growth inhibition tests (OECD 201) .

Q. What analytical approaches detect decomposition products during long-term storage?

  • Methodological Guidance : Use GC-MS or HPLC-MS to identify volatile or polar degradation byproducts. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life. Quantify major impurities against pharmacopeial thresholds (e.g., ICH Q3A guidelines) .

Data Presentation and Reproducibility

  • Documentation Standards : Raw spectral data (NMR, IR) should be appended, while processed results (e.g., kinetic plots) must appear in the main text. Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthetic procedures and error margins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.